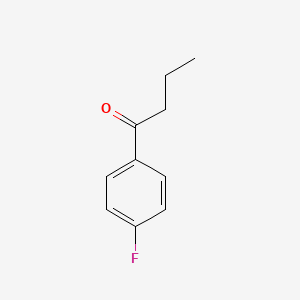

4'-Fluorobutyrophenone

Descripción

Overview of Butyrophenone (B1668137) Derivatives in Medicinal Chemistry

Butyrophenone derivatives are a well-established class of compounds in pharmacology and medicinal chemistry, recognized for their diverse biological activities. youtube.com Historically, they are most renowned for their antipsychotic properties, with many acting on dopamine (B1211576) receptors in the brain to mitigate symptoms of psychiatric disorders such as schizophrenia. youtube.comnih.gov A prime example is Haloperidol (B65202), a widely used antipsychotic drug that is structurally a butyrophenone derivative. nih.gov Beyond their application in psychiatry, butyrophenone derivatives have also been investigated for their potential as anti-inflammatory and antimicrobial agents. youtube.com The versatility of the butyrophenone scaffold allows for a wide range of chemical modifications, leading to a broad spectrum of pharmacological profiles.

Significance of Fluorine Substitution in Butyrophenone Scaffolds

The introduction of a fluorine atom onto a drug molecule is a common and impactful strategy in medicinal chemistry, and the butyrophenone scaffold is no exception. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's physicochemical and pharmacokinetic properties.

The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation. This can lead to a longer duration of action for a drug. Furthermore, fluorine substitution can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In some instances, the presence of fluorine can also lead to stronger binding interactions with biological targets, thereby increasing the potency of the drug.

Research Landscape and Emerging Trends for 4'-Fluorobutyrophenone

Current research on this compound primarily revolves around its utility as a pivotal intermediate in the synthesis of more complex and pharmacologically active molecules. It serves as a foundational building block for a variety of butyrophenone-based antipsychotics. For instance, it is a known human metabolite of the antipsychotic drug bromperidol (B1667933). ontosight.ai

While much of the focus has been on its role in synthesis, there is an emerging interest in the intrinsic properties of this compound and its derivatives. Research is ongoing to explore its potential dopaminergic activity, which could have implications for the treatment of conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia. nih.gov The development of novel hybrid molecules that incorporate the this compound moiety alongside other pharmacophores is an active area of investigation. An example of this is the creation of 4'-OH-flurbiprofen-chalcone hybrids, which have been studied as potential multifunctional agents for the treatment of Alzheimer's disease. nih.gov These hybrids have shown promise in inhibiting Aβ aggregation, exhibiting antioxidant properties, and acting as monoamine oxidase inhibitors. nih.gov

The compound is also being explored in the context of developing new fluoroquinolone derivatives with potential anticancer and cytotoxic activity. sigmaaldrich.com This highlights a trend towards repurposing established chemical scaffolds for new therapeutic applications. As a commercially available research chemical, this compound continues to be a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDXPJMOWRLLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206947 | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-83-2 | |

| Record name | 1-(4-Fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Fluorobutyrophenone and Its Analogs

Established Synthetic Routes and Reaction Conditions

Several well-established reaction pathways are commonly used to synthesize the butyrophenone (B1668137) framework. These methods are valued for their reliability and scalability in producing the core structure and its immediate precursors.

Friedel-Crafts Acylation Approaches

A primary and highly effective method for synthesizing 4'-fluorobutyrophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves reacting fluorobenzene (B45895) with an acylating agent, typically butyryl chloride or 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst. nih.govyoutube.com The acyl group is thereby introduced into the aromatic ring, preferentially at the para position due to the directing effect of the fluorine atom.

The most common catalyst for this reaction is aluminum chloride (AlCl₃). nih.govwikipedia.org The reaction is often performed in a suitable solvent, such as dichloromethane (B109758), at controlled temperatures. For instance, the synthesis of 4-chloro-4'-fluorobutyrophenone (B134399), a key halogenated intermediate, has been achieved with a 90% yield by reacting fluorobenzene and 4-chlorobutyryl chloride with aluminum chloride in dichloromethane at 20°C for four hours. wikipedia.org

Modern variations of this reaction employ alternative catalysts to improve efficiency and environmental safety. Catalytic systems using trifluoromethanesulfonic acid (TfOH) combined with rare earth triflates, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to effectively catalyze the acylation of fluorobenzene under solvent-free conditions. nih.govyoutube.com This approach can achieve high yields and excellent selectivity for the desired para-substituted product. youtube.com Another eco-friendly alternative involves the use of solid acid catalysts like zeolite beta, which can facilitate the acylation of a benzene (B151609) ring with acetic anhydride, pointing to greener potential routes for butyrophenone synthesis. nih.gov

Table 1: Conditions for Friedel-Crafts Acylation in Butyrophenone Synthesis

| Acylating Agent | Substrate | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobutyryl Chloride | Fluorobenzene | Aluminum Chloride (AlCl₃) | Dichloromethane | 20°C, 4 h | 90% | wikipedia.org |

| Benzoyl Chloride | Fluorobenzene | La(OTf)₃ and TfOH | Solvent-free | 140°C, 4 h | 87% | youtube.com |

| Acetic Anhydride | Isobutylbenzene | Zeolite Beta | - | 60-165°C, 2-24 h | - | nih.gov |

Halogenation of Precursor Butyrophenone Compounds

While direct halogenation of the butyrophenone aromatic ring is possible, the more strategically significant halogenation occurs at the alpha (α) position of the ketone's side chain. This α-halogenation provides a reactive site for further molecular elaboration. wikipedia.orgyoutube.comlibretexts.org The reaction can be performed under either acidic or basic conditions. wikipedia.org

Under acidic conditions, a ketone reacts with halogens like chlorine (Cl₂), bromine (Br₂), or iodine (I₂) to form an α-halo ketone. libretexts.org The reaction proceeds through an enol intermediate, and the rate is determined by the formation of this enol. youtube.comlibretexts.org Typically, acid-catalyzed reactions result in the substitution of a single alpha-hydrogen. wikipedia.org

In contrast, base-promoted halogenation proceeds via an enolate intermediate. This reaction is often faster, but it can be difficult to stop at a single substitution, particularly with methyl ketones, which may lead to the haloform reaction. wikipedia.orglibretexts.org

However, for synthesizing many complex butyrophenone derivatives, the most common approach is not to halogenate a pre-formed butyrophenone. Instead, a halogenated precursor, such as 4-chloro-4'-fluorobutyrophenone , is first synthesized via a Friedel-Crafts reaction using a halogenated acyl chloride (e.g., 4-chlorobutyryl chloride). nih.govsigmaaldrich.comoctanexlabs.com This chlorinated butyrophenone then serves as a key intermediate for subsequent reactions.

Reactions Involving Thionyl Chloride and Acid Catalysts

Thionyl chloride (SOCl₂) plays a crucial role in the preparation of the acylating agents required for Friedel-Crafts acylation. It is widely used to convert carboxylic acids, such as butyric acid or 4-chlorobutyric acid, into their more reactive acyl chloride counterparts. This conversion is a standard and efficient preliminary step before the main acylation reaction.

Acid catalysts are central to the Friedel-Crafts reaction itself. As mentioned, strong Lewis acids like AlCl₃ are traditional choices. However, strong protic acids like trifluoromethanesulfonic acid (TfOH) are also effective catalysts. nih.govyoutube.com In some advanced, metal-free methodologies, the reaction to form an intramolecular ring system can be promoted simply by using a highly fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) after the initial formation of the acid chloride with thionyl chloride. sigmaaldrich.com

Alkylation of Amines with Halogenated Butyrophenones

A pivotal application of halogenated butyrophenones, particularly 4-chloro-4'-fluorobutyrophenone, is their use as alkylating agents to construct more complex molecules. nih.gov This reaction is fundamental in the synthesis of many pharmaceutical agents, where a nitrogen-containing ring system (an amine) is attached to the butyrophenone core. wikipedia.org

The synthesis involves the reaction of 4-chloro-4'-fluorobutyrophenone with a primary or secondary amine. nih.gov This nucleophilic substitution reaction typically occurs in an aprotic solvent and in the presence of a base, which acts as an acid scavenger. nih.govlibretexts.org To enhance the reaction rate, especially when using the less reactive chloro-compound, an additive like potassium iodide is often used to facilitate an in-situ halogen exchange to the more reactive iodo-derivative. libretexts.org This method has been used to synthesize a variety of compounds, including diazepane analogs and the atypical antipsychotic lumateperone. nih.govlibretexts.org

Table 2: Examples of Amine Alkylation with Halogenated Butyrophenones

| Halogenated Butyrophenone | Amine Reagent | Product Class | Reference |

|---|---|---|---|

| 4-chloro-4′-fluorobutyrophenone | 4-chlorophenyl homopiperazine | Diazepane Analog | nih.gov |

| 4-halo-4'-fluoro butyrophenone | (6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H,7H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | Lumateperone | libretexts.org |

Advanced Synthetic Strategies for Complex this compound Derivatives

As the complexity of target molecules increases, particularly for pharmaceutical applications, the need for precise control over the molecule's three-dimensional structure becomes paramount.

Stereoselective Synthesis and Enantiomeric Control

Many biologically active molecules derived from this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since different enantiomers can have vastly different biological effects, controlling the stereochemistry during synthesis is critical.

One effective strategy for enantiomeric control is to perform a resolution step early in the synthetic sequence. In the synthesis of lumateperone, for example, a racemic cis-intermediate is resolved to isolate the desired single enantiomer. libretexts.org This enantiomerically pure compound is then alkylated with 4-halo-4'-fluorobutyrophenone, ensuring the final product has the correct absolute stereochemistry. libretexts.org This approach avoids the difficult and often inefficient separation of enantiomers at the final product stage. Other advanced methods for achieving stereocontrol include the use of chiral catalysts or employing specialized techniques such as arene chromium tricarbonyl methodology.

Radiobromination Techniques for Radiolabeled Analogs

The development of radiolabeled butyrophenone analogs is of significant interest for in vivo imaging techniques such as Positron Emission Tomography (PET) and gamma-ray imaging, particularly for studying dopamine (B1211576) receptors in the brain. nih.govnih.gov While a specific radiobromination protocol for this compound is not extensively detailed in the cited literature, methods applied to analogous butyrophenone derivatives can be considered.

One such example involves the radiobromination of p-bromospiroperidol, a butyrophenone derivative, for gamma-ray imaging of dopamine receptors. nih.gov The synthesis of such radiotracers typically involves the introduction of a bromine radioisotope, such as bromine-75, bromine-76, or bromine-77, into the aromatic ring of a suitable precursor. This is often achieved through electrophilic substitution reactions, where a precursor molecule is treated with a radiobrominating agent. The choice of precursor is critical and usually involves a molecule with an activated aromatic ring or a stannylated or boronic acid precursor to facilitate the radiohalogenation. The reaction conditions, including the choice of solvent, temperature, and reaction time, must be carefully optimized to achieve high radiochemical yield and specific activity. For PET imaging, fluorine-18 (B77423) is a commonly used isotope, and the synthesis of [¹⁸F]-labeled butyrophenone analogs often involves nucleophilic substitution on a suitable precursor. nih.gov

Palladium-Catalyzed Carbonylation Reactions in Analog Synthesis

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of ketones, including analogs of this compound. researchgate.netnih.gov This methodology typically involves the reaction of an aryl halide or triflate with carbon monoxide and an organometallic reagent in the presence of a palladium catalyst. researchgate.netnih.govscispace.com

For the synthesis of this compound analogs, a suitable aryl halide, such as a substituted 1-bromo-4-fluorobenzene (B142099), can be coupled with a butyl-containing organometallic reagent under a carbon monoxide atmosphere. The general catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by carbon monoxide insertion to form a palladium-acyl complex. Subsequent transmetalation with the organometallic reagent and reductive elimination yields the desired ketone and regenerates the palladium(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the efficiency and selectivity of the reaction. researchgate.net Ligands such as Xantphos have been shown to be effective for the carbonylation of aryl bromides under atmospheric pressure. scispace.comresearchgate.net Microwave-assisted palladium-catalyzed carbonylation reactions have also been developed, which can significantly reduce reaction times. lookchem.com

Iron-Catalyzed Oxyalkylation of Terminal Alkynes

Iron-catalyzed reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed processes. Iron-catalyzed oxyalkylation of terminal alkynes provides a direct route to α-alkylated ketones, which can be applied to the synthesis of this compound analogs. nih.govlookchem.comfigshare.com

In this method, a terminal alkyne is reacted with an alkyl iodide in the presence of an iron catalyst and a radical initiator. nih.govlookchem.com The reaction proceeds through a radical pathway, where the alkyl iodide serves as the source of the alkyl group. This approach allows for the formation of a carbon-carbon bond and the installation of a carbonyl group in a single step. The reaction conditions are generally mild, and the use of an inexpensive and abundant metal catalyst makes this method attractive for large-scale synthesis. nih.govlookchem.com

Another related iron-catalyzed method involves the cross-coupling of non-activated secondary alkyl halides with alkynyl Grignard reagents. organic-chemistry.orgepfl.ch This phosphine-free protocol operates at room temperature and tolerates a wide range of functional groups, offering a versatile route to substituted alkynes which can be precursors to butyrophenone analogs. organic-chemistry.org

Direct Aldehyde C-H Arylation and Alkylation

Direct C-H functionalization has become a transformative strategy in organic synthesis, and its application to the synthesis of ketones from simple aldehydes is a significant advancement. nih.govnih.govorganic-chemistry.org A synergistic merger of photoredox, nickel, and hydrogen atom transfer (HAT) catalysis enables the direct arylation and alkylation of aldehyde C-H bonds. nih.govnih.govorganic-chemistry.org

This method allows for the coupling of commercially available aldehydes with aryl or alkyl bromides to produce a wide variety of ketones in excellent yields. nih.govnih.govorganic-chemistry.org For the synthesis of this compound, butyraldehyde (B50154) could be coupled with a 1-bromo-4-fluorobenzene derivative. The reaction is initiated by visible light and proceeds through a series of interconnected catalytic cycles involving an iridium-based photocatalyst, a nickel catalyst, and a HAT catalyst. nih.govorganic-chemistry.org This mild and operationally simple protocol avoids the need for pre-functionalized starting materials and has been successfully applied to the synthesis of complex molecules, including the medicinal agent haloperidol (B65202). nih.govnih.gov

Purification and Characterization Techniques in Synthesis Research

The successful synthesis of this compound and its analogs relies on robust purification and characterization techniques to ensure the identity and purity of the final compounds.

Chromatographic Purification Methods (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable for the purification of synthesized butyrophenone derivatives. Column chromatography is a widely used technique for the separation of the desired product from unreacted starting materials and byproducts. chemicalbook.comchemicalbook.com For instance, in the synthesis of 4-chloro-4'-fluorobutyrophenone, a close analog, the crude reaction mixture is purified by column chromatography using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent. chemicalbook.comchemicalbook.com The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase is optimized to achieve efficient separation.

High-performance liquid chromatography (HPLC) is another powerful purification technique, particularly for obtaining high-purity compounds and for the purification of radiolabeled analogs. nih.gov In the synthesis of ¹¹C-labeled drug candidates, semi-preparative HPLC is often the final purification step to isolate the radiolabeled product with high radiochemical purity. nih.gov

Spectroscopic Confirmation of Synthesized Compounds

The structural confirmation of synthesized compounds is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. For 4-chloro-4'-fluorobutyrophenone, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, as well as the methylene (B1212753) protons of the butyryl chain. chemicalbook.comchemicalbook.com The ¹³C NMR spectrum provides information on the carbon skeleton, including the carbonyl carbon and the carbon atoms of the fluorinated aromatic ring. chemicalbook.comchemicalbook.com Spectroscopic data for this compound is also available for comparison. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) is often employed to analyze the purity and confirm the identity of the product. chemicalbook.comchemicalbook.com The mass spectrum of 4-chloro-4'-fluorobutyrophenone shows the molecular ion peak and characteristic fragment ions. chemicalbook.comnist.gov Mass spectrometry data for this compound is also well-documented. nih.govnih.gov

Below is a table summarizing the spectroscopic data for the related compound 4-chloro-4'-fluorobutyrophenone, which serves as a reference for the characterization of this compound and its analogs.

| Spectroscopic Data for 4-chloro-4'-fluorobutyrophenone | |

| ¹H NMR (ppm) | 8.03-7.97 (m, 2H), 7.17-7.09 (m, 2H), 3.68 (t, 2H), 3.15 (t, 2H), 2.22 (tt, 2H) chemicalbook.com |

| ¹³C NMR (ppm) | 197.3 (C=O), 166.1 (d, J=254.7 Hz), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz), 115.9 (d, J=22.2 Hz), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂) chemicalbook.com |

| GC-MS (m/z) | 200 (M+), 164, 138, 123 (100%), 107 chemicalbook.com |

Iii. Reaction Mechanisms and Chemical Transformations of 4 Fluorobutyrophenone

Fundamental Reactivity of the Butyrophenone (B1668137) Core

The butyrophenone core, consisting of a phenyl ring attached to a carbonyl group and a butyl chain, is susceptible to a variety of chemical transformations. sciepub.comsciepub.com These reactions are fundamental to its role as a versatile intermediate in organic synthesis. guidechem.com

4'-Fluorobutyrophenone is a valuable precursor in the synthesis of numerous pharmaceutical derivatives through nucleophilic substitution reactions. smolecule.com The carbonyl group and the chlorine atom on the alkyl chain of related compounds like 4-Chloro-4'-fluorobutyrophenone (B134399) can undergo various nucleophilic substitutions, providing a rich platform for constructing diverse molecular architectures. guidechem.com For instance, it can react with different amine-containing heterocycles to form a variety of derivatives. smolecule.com This reactivity is crucial in the synthesis of antipsychotic drugs such as haloperidol (B65202). smolecule.comnih.gov

A common reaction involves the coupling of this compound with amines. For example, the synthesis of certain complex molecules involves the nucleophilic substitution of a leaving group on the butyrophenone chain by an amine intermediate, often facilitated by catalysts like palladium. vulcanchem.com

The butyrophenone core can undergo oxidation reactions. For instance, the oxidation of related butyrophenones can lead to the formation of different products depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this compound are not extensively detailed in the provided results, the general reactivity of ketones suggests that the carbonyl group can be a site for oxidative cleavage under harsh conditions. Furthermore, the aromatic ring can be susceptible to oxidation, although the fluorine substituent influences this reactivity. vulcanchem.com

The carbonyl group of this compound is readily reduced to a secondary alcohol. smolecule.com This transformation is typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165). smolecule.comvulcanchem.com The resulting alcohol can then be used in subsequent synthetic steps. For example, in the synthesis of certain pyridinium (B92312) compounds, an intermediate ketone is reduced with sodium borohydride under alkaline conditions to form a secondary alcohol. vulcanchem.com

Influence of Halogen Substituents on Reaction Pathways

The presence and nature of halogen substituents on the butyrophenone structure significantly modulate its reactivity.

The fluorine atom at the para-position of the phenyl ring in this compound exerts a strong electron-withdrawing inductive effect, while also having a weaker electron-donating resonance effect. vulcanchem.comnih.gov This electronic modulation influences the reactivity of both the aromatic ring and the carbonyl group. vulcanchem.com The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. smolecule.com

In comparison, chlorine, another common halogen substituent, also has an electron-withdrawing inductive effect, but it is less electronegative than fluorine. stackexchange.comnih.gov This difference in electronegativity can lead to variations in reaction rates and pathways. For instance, in the catalytic oxidation of halogenated phenols, the dehalogenation level followed the order F > Cl > Br > I, consistent with their electronegativity. nih.gov The fluorine substituent can also enhance metabolic stability and lipophilicity in drug molecules. vulcanchem.com

| Halogen Substituent | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Impact on Reactivity |

| Fluorine (F) | 3.98 | Strong -I | Weak +R | Enhances electrophilicity of carbonyl carbon, influences aromatic substitution. smolecule.comvulcanchem.com |

| Chlorine (Cl) | 3.16 | Moderate -I | Weak +R | Influences reactivity, but to a lesser extent than fluorine. nih.gov |

This table provides a comparative overview of the electronic effects of fluorine and chlorine substituents.

Mechanistic Studies of Derivatization Reactions

The reactivity of this compound and its analogues is exploited in several derivatization reactions. Mechanistic studies reveal pathways involving nucleophilic substitution, condensation reactions, and intramolecular cyclizations, leading to the formation of diverse chemical structures.

The synthesis of cyclopropyl (B3062369) ketones from butyrophenone precursors is a key transformation in organic synthesis. One established mechanism involves the intramolecular cyclization of a γ-halo ketone, such as 4-chloro-4'-fluorobutyrophenone, under basic conditions.

The mechanism proceeds via the following steps:

Enolate Formation: A base abstracts an acidic α-proton (a proton on the carbon adjacent to the carbonyl group) from 4-chloro-4'-fluorobutyrophenone. This creates a resonance-stabilized enolate ion.

Intramolecular Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the γ-carbon, which bears the chlorine atom.

Chloride Displacement: This intramolecular SN2 (Substitution Nucleophilic Bimolecular) reaction results in the displacement of the chloride ion and the formation of a new carbon-carbon bond, closing the three-membered ring.

Product Formation: The final product is (4-fluorophenyl)(cyclopropyl)methanone.

This reaction pathway provides an efficient method for constructing the strained but synthetically valuable cyclopropyl ring system.

Table 1: Key Components in the Intramolecular Cyclization to Form (4-fluorophenyl)(cyclopropyl)methanone

| Component | Role | Structure |

| 4-Chloro-4'-fluorobutyrophenone | Starting Material | F-C₆H₄-CO-(CH₂)₃-Cl |

| Base (e.g., NaH, NaOEt) | Catalyst | - |

| Enolate Ion | Intermediate | F-C₆H₄-C(O⁻)=CH-(CH₂)₂-Cl |

| (4-fluorophenyl)(cyclopropyl)methanone | Product | F-C₆H₄-CO-C₃H₅ |

4-Chloro-4'-fluorobutyrophenone is a crucial building block in the synthesis of several histamine (B1213489) H3 receptor antagonists. hzdr.de One of the key mechanistic pathways is a nucleophilic aromatic substitution (SNAr) reaction. sapub.org This approach is utilized in the synthesis of compounds like Ciproxifan and its analogues. sapub.org

The mechanism for this synthesis is typically a two-step addition-elimination process:

Nucleophilic Attack: A nucleophile, such as the anion of a protected imidazole-containing propanol (B110389) (trityl-protected 3-(1H-imidazol-4-yl)propanolate), attacks the electron-deficient carbon of the 4-fluorophenyl ring of 4-chloro-4'-fluorobutyrophenone. sapub.org The fluorine atom, being a good electron-withdrawing group, activates the ring for nucleophilic attack. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is disrupted.

Elimination and Aromaticity Restoration: The aromatic system is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in SNAr reactions. This results in the formation of the desired H3 receptor antagonist precursor.

This synthetic route can achieve yields of approximately 40% and offers a cost-effective and simplified method for producing these complex pharmaceutical agents. sapub.org The use of 4-chloro-4'-fluorobutyrophenone is also documented in the manufacture of numerous other active pharmaceutical ingredients, including Haloperidol, Droperidol (B1670952), and Spiperone (B1681076).

Table 2: Mechanistic Steps for H3 Antagonist Synthesis via SNAr

| Step | Description | Key Species Involved |

| 1. Nucleophilic Addition | The imidazole-containing nucleophile attacks the fluorinated aromatic ring. | 4-Chloro-4'-fluorobutyrophenone, Imidazole-propanolate anion |

| Intermediate Formation | A resonance-stabilized Meisenheimer complex is formed. | Meisenheimer Complex |

| 2. Elimination | The fluoride ion is expelled, restoring the aromaticity of the phenyl ring. | Fluoride ion (F⁻) |

| Product Formation | The final coupled product, a precursor to the H3 antagonist, is formed. | 4-[3-(1H-imidazol-4-yl)propyloxy]phenyl derivative |

Trifluoroacetyl groups can be introduced into molecules derived from this compound to create β-diketone structures. These transformations are typically achieved through a Claisen condensation reaction. up.ac.zalibretexts.org This reaction involves the condensation between a ketone and an ester in the presence of a strong base.

The mechanism for the trifluoroacetylation of this compound is as follows:

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates this compound at the α-carbon, creating a nucleophilic enolate.

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799) (CF₃COOEt). This forms a tetrahedral intermediate. libretexts.org

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, eliminating the ethoxide (⁻OEt) leaving group.

Product Formation: The final product is a β-diketone, specifically 5-chloro-1-(4-fluorophenyl)-4,4,4-trifluoropentane-1,3-dione. The highly acidic proton between the two carbonyl groups is often removed by the base, driving the reaction to completion. A final acidic workup re-protonates the molecule.

This reaction leverages the acidity of the α-protons of the ketone and the high electrophilicity of the trifluoroacetyl carbonyl group. nih.gov The resulting trifluoromethyl β-diketones are valuable intermediates in medicinal and materials chemistry. nih.gov

Table 3: Reactants and Products in the Claisen Condensation of this compound

| Compound Type | Name | Chemical Formula |

| Starting Ketone | 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO |

| Acylating Agent | Ethyl trifluoroacetate | C₄H₅F₃O₂ |

| Base | Sodium ethoxide | C₂H₅NaO |

| Product | 5-chloro-1-(4-fluorophenyl)-4,4,4-trifluoropentane-1,3-dione | C₁₁H₇ClF₄O₂ |

Iv. Applications of 4 Fluorobutyrophenone in Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The primary application of 4'-Fluorobutyrophenone, particularly its chlorinated analog 4-chloro-4'-fluorobutyrophenone (B134399), is as a crucial intermediate in the manufacturing of numerous Active Pharmaceutical Ingredients (APIs). chemicalbook.comnordmann.globalchemicalbull.com Its butyrophenone (B1668137) core is a well-established pharmacophore in medicinal chemistry, forming the backbone of many potent drugs. The presence of the fluorine atom often enhances the metabolic stability and binding affinity of the final drug molecule. ontosight.ai

This compound is a foundational molecule for the butyrophenone class of antipsychotic drugs. ontosight.ai These compounds are known for their dopaminergic antagonist activity, making them effective in managing psychosis. ontosight.ai The synthesis of these medications often involves the alkylation of a specific amine-containing moiety with 4-chloro-4'-fluorobutyrophenone. nih.gov This reaction links the butyrophenone structure to various heterocyclic systems, leading to a diverse range of antipsychotic agents. Research has focused on creating analogues that bind to multiple receptors, such as dopamine (B1211576) (D2, D4) and serotonin (B10506) (5HT1A, 5HT2A) receptors, to achieve an "atypical" antipsychotic profile with improved efficacy. nih.gov

In the quest for new and potent anti-inflammatory and analgesic drugs, researchers have utilized fluorinated starting materials to synthesize novel compounds. While not a direct precursor in the same way as for antipsychotics, related fluorinated acetophenones are used to create chalcone (B49325) derivatives with significant biological activity. nih.gov For example, 4'-fluoro-2'-hydroxyacetophenone (B74785) undergoes condensation reactions to form chalcones, which are then evaluated for their anti-inflammatory and analgesic properties. nih.gov Some of these novel chalcones and their subsequent dihydropyrazole derivatives have demonstrated high analgesic and anti-inflammatory activities in research studies. nih.gov The development of such compounds highlights the utility of the fluorophenyl moiety in designing new therapeutic agents. usc.galnih.gov

The utility of this compound extends to the synthesis of compounds for treating depression. chemicalbook.comganeshremedies.com It serves as an intermediate in the production of APIs that possess antidepressant properties. ganeshremedies.com The development of novel antidepressants is an active area of research, moving beyond traditional monoamine reuptake inhibitors to target different receptors and pathways. nih.gov The structural framework provided by this compound allows for the creation of new chemical entities that can be tested for efficacy in models of depression.

One of the most well-documented applications of this compound is its role as a key intermediate in the industrial synthesis of several major butyrophenone antipsychotics. octanexlabs.com The process typically involves reacting 4-chloro-4'-fluorobutyrophenone with a specific piperidine (B6355638) derivative to form the final API. google.compharmacy180.com

Haloperidol (B65202): This widely used antipsychotic is synthesized by coupling 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine. google.compharmacy180.com This reaction is a cornerstone of its manufacturing process.

Bromoperidol: Similar to haloperidol, the synthesis of bromoperidol involves 4-chloro-4'-fluorobutyrophenone as a starting intermediate. ganeshremedies.comoctanexlabs.com

Droperidol (B1670952): This potent antiemetic and neuroleptic agent is produced through the alkylation of 1-(1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone with 4-chloro-4'-fluorobutyrophenone. gpatindia.comnih.gov

The following table summarizes the role of 4-chloro-4'-fluorobutyrophenone as a key intermediate for various APIs.

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of 4-chloro-4'-fluorobutyrophenone |

| Haloperidol | Antipsychotic | Key starting intermediate ganeshremedies.comgoogle.compharmacy180.com |

| Bromoperidol | Antipsychotic | Key starting intermediate chemicalbook.comganeshremedies.comoctanexlabs.com |

| Droperidol | Antipsychotic, Antiemetic | Key starting intermediate chemicalbook.comganeshremedies.compharmacy180.com |

| Trifluperidol | Antipsychotic | Intermediate ganeshremedies.compharmacy180.com |

| Melperone | Antipsychotic | Intermediate chemicalbook.comganeshremedies.com |

| Spiperone (B1681076) | Antipsychotic | Intermediate ganeshremedies.comoctanexlabs.com |

| Timiperone | Antipsychotic | Intermediate chemicalbook.comoctanexlabs.com |

| Benperidol | Antipsychotic | Intermediate chemicalbook.comganeshremedies.com |

| Fluanisone | Antipsychotic | Intermediate chemicalbook.comganeshremedies.com |

Building Block for Novel Chemical Entities

Beyond its use in synthesizing established drugs, this compound is a valuable building block for creating novel chemical entities in drug discovery research. ontosight.aioctanexlabs.com Its structure allows chemists to introduce the fluorobutyrophenone (B13424257) moiety into different molecular scaffolds, exploring new structure-activity relationships (SAR). nih.gov This exploration can lead to the identification of new prototype drugs with unique pharmacological profiles. For instance, it has been used to synthesize new analogues of existing drugs to probe their interactions with various biological receptors, including dopamine and serotonin receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Drug Design

Electronic and Steric Features in Receptor Interactions

Furthermore, the para-fluoro substitution can block metabolic oxidation at that site. nih.gov The carbon-fluorine bond is exceptionally strong (approximately 472 kJ/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450. nih.gov By preventing the formation of certain metabolites, the fluorine atom can increase the drug's bioavailability and prolong its duration of action. nih.govnih.gov

Steric Considerations: Steric factors, which relate to the size and shape of the molecule, are equally important. The fluorine atom's small van der Waals radius (1.47 Å) is a significant advantage. nih.gov It is only slightly larger than a hydrogen atom, meaning it can be introduced into a molecule to profoundly alter its electronic properties without causing significant steric hindrance at the receptor binding site. nih.govacs.org This allows it to serve as a bioisostere of a hydrogen atom, providing electronic modulation with minimal spatial disruption. acs.org

The butyrophenone structure itself has key steric features. The three-carbon (propyl) chain connecting the fluorophenyl ring to a basic nitrogen atom (often part of a piperidine or similar cyclic system in active drugs) is of optimal length for antipsychotic activity. youtube.com Shortening or lengthening this chain typically leads to a decrease in potency, indicating a specific spatial requirement for correctly positioning the two ends of the molecule for effective receptor binding. youtube.com

Table 1: Impact of Fluorine Substitution on Molecular Properties Relevant to Receptor Interactions

| Feature | Influence of Fluorine Atom | Consequence for Receptor Interaction |

| Electronegativity | High (3.98 on Pauling scale) nih.gov | Alters molecular dipole and electrostatic potential, enabling specific electrostatic interactions (e.g., hydrogen bonds) with receptor residues. nih.govnih.govacs.org |

| Lipophilicity | Increases lipophilicity (C-F bond is more lipophilic than C-H) nih.govnih.gov | Enhances hydrophobic interactions with nonpolar regions of the receptor binding site and can improve passage across the blood-brain barrier. nih.gov |

| Metabolic Stability | Blocks oxidation at the para-position due to high C-F bond strength. nih.govnih.gov | Increases bioavailability and duration of action, leading to sustained receptor engagement. |

| Steric Size | Small atomic radius (1.47 Å), similar to hydrogen. nih.gov | Allows for electronic modification without causing steric clashes, preserving or enhancing binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the potency of new, unsynthesized molecules, optimizing lead compounds, and understanding the key molecular features required for a desired biological effect. plos.org For butyrophenone derivatives, QSAR approaches, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been employed to elucidate the structural requirements for high affinity at dopamine D2 and other receptors. nih.govnih.gov

A typical 3D-QSAR study involves aligning a series of related compounds (like various butyrophenone derivatives) and calculating their steric and electrostatic fields. These fields are then used as descriptors in a partial least squares (PLS) regression analysis to build a model that predicts biological activity (e.g., binding affinity, Ki). nih.gov

For instance, a CoMFA model for a series of dopamine D2 antagonists generated a highly significant statistical model, demonstrating the predictive power of the approach. nih.gov The model revealed that both steric and electrostatic fields are crucial for binding affinity. The steric field contribution was 67.4%, and the electrostatic field contribution was 32.6%. nih.gov The contour maps generated from such a model can guide drug design by highlighting regions where bulky groups are favored (favorable steric interactions) or disfavored, and where positive or negative electrostatic potentials enhance activity. nih.govnih.gov

The key findings from these QSAR studies on butyrophenones and related D2 antagonists often reinforce the principles observed in classical SAR:

Aromatic Region: The presence of a substituted aromatic ring, particularly with a p-fluoro group, is critical. QSAR models quantify the favorable contribution of the negative electrostatic potential from the fluorine atom.

Alkyl Chain: The three-carbon chain length is confirmed as optimal, with the model showing unfavorable steric interactions if the chain is altered.

Basic Nitrogen Group: The nature and substitution on the basic nitrogen atom significantly impact affinity, with the models' steric and electrostatic maps providing a detailed guide for optimizing this part of the molecule. nih.govacs.org

Table 2: Example of Statistical Results from a 3D-QSAR (CoMFA) Model for Dopamine D2 Antagonists

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.76 | Indicates good internal model predictivity. A value > 0.5 is considered predictive. nih.gov |

| r² (Non-cross-validated r²) | 0.92 | Represents the goodness of fit of the model to the training data. nih.gov |

| F-value | 338.9 | A high F-statistic indicates a statistically significant regression model. nih.gov |

| Optimal No. of Components | 5 | The number of principal components used to generate the final QSAR model. nih.gov |

| Steric Field Contribution | 67.4% | Indicates that the shape and bulk of the molecule are the dominant factors for predicting activity. nih.gov |

| Electrostatic Field Contribution | 32.6% | Indicates the significant role of charge distribution and electrostatic interactions in receptor binding. nih.gov |

This table represents data from a universal CoMFA model developed for a diverse set of 176 D2 receptor antagonists. nih.govnih.gov

Exploration of Mechanistic Features of Biological Activity

The biological activity of this compound derivatives, particularly their use as antipsychotics, stems primarily from their interaction with dopamine receptors in the central nervous system. youtube.com The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways in certain brain regions contributes to psychotic symptoms. Butyrophenones exert their main therapeutic effect by blocking these pathways. nih.gov

The primary molecular target for classical butyrophenone antipsychotics like haloperidol is the dopamine D2 receptor . youtube.comnih.gov They act as antagonists, binding to the receptor without activating it, thereby preventing the endogenous neurotransmitter, dopamine, from binding and signaling. nih.gov This blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for their antipsychotic effects. Dopamine receptors are G protein-coupled receptors (GPCRs), and D2-like receptors (D2, D3, D4) are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase upon activation. nih.gov By blocking these receptors, butyrophenones prevent this downstream signaling cascade.

Serotonin (5-HT) Receptors: Affinity for the 5-HT2A receptor is a hallmark of many atypical antipsychotics. A high ratio of 5-HT2A to D2 receptor antagonism is thought to improve efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects (motor disturbances). nih.gov

Other Dopamine Receptor Subtypes: Besides D2, butyrophenones can bind to D3 and D4 receptors, which are found predominantly in limbic regions of the brain and may play a role in cognition and mood. nih.gov

The multi-receptor binding profile of these compounds is a critical area of research, aiming to design drugs with an optimal balance of receptor affinities to maximize therapeutic benefit while minimizing side effects.

Table 3: Multi-Receptor Binding Profile of a Butyrophenone Analog (Compound 13)

| Receptor/Transporter | Binding Affinity (Ki, nM) |

| Dopamine D1 | 102 |

| Dopamine D2 | 1.8 |

| Dopamine D3 | 0.9 |

| Dopamine D4 | 2.1 |

| Serotonin 5-HT1A | 2.5 |

| Serotonin 5-HT2A | 0.8 |

| Serotonin 5-HT2C | 1.5 |

| Histamine (B1213489) H1 | 1.2 |

| Muscarinic M1 | 89 |

| Norepinephrine Transporter (NET) | 3.5 |

| Dopamine Transporter (DAT) | 8.9 |

| Serotonin Transporter (SERT) | 1.9 |

Data sourced from a study on a novel diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Ki represents the inhibition constant, with lower values indicating higher binding affinity.

V. Advanced Spectroscopic and Analytical Research on 4 Fluorobutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4'-Fluorobutyrophenone molecule.

While a specific, detailed research paper outlining the ¹H NMR spectrum of this compound was not identified in the search, the expected proton signals can be inferred from its chemical structure. The molecule contains protons in different chemical environments: on the aromatic ring and along the butyryl chain. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the aliphatic chain would show characteristic multiplets corresponding to their positions relative to the carbonyl group.

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon skeleton. nih.gov A notable feature in the spectrum is the influence of the fluorine atom on the chemical shifts of the aromatic carbons, a phenomenon known as C-F coupling. rsc.org

Table 1: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Coupling Constant (Hz) |

|---|---|---|

| Carbonyl (C=O) | 196.4 | |

| C-F (Aromatic) | 165.7 | ¹JC-F = 251.9 |

| C-H (Aromatic) | 130.9 | ³JC-F = 9.3 |

| C-H (Aromatic) | 115.6 | ²JC-F = 21.8 |

| CH₂ (alpha to C=O) | 38.3 | |

| CH₂ (beta to C=O) | 17.5 | |

| CH₃ | 13.9 |

Data sourced from publicly available spectral databases and may vary slightly based on solvent and experimental conditions. nih.govrsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is routinely used for the identification and purity assessment of volatile and semi-volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural confirmation. Key fragments often observed include the fluorobenzoyl cation and fragments resulting from the cleavage of the butyryl chain. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO |

| Molecular Weight | 166.19 g/mol |

| m/z of Molecular Ion (M+) | 166 |

| Key Fragment m/z | 123 (Fluorobenzoyl cation) |

| Key Fragment m/z | 95 |

Data sourced from publicly available spectral databases. nih.govnih.gov

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Both Fourier Transform Infrared (FTIR) and vapor phase IR spectroscopy have been employed to study this compound. nih.gov The spectra reveal characteristic absorption bands that correspond to the various vibrational modes of the molecule's functional groups. researchgate.netnist.gov

A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the stretching vibration of the aromatic ketone carbonyl group (C=O). The C-F stretching vibration in the aromatic ring gives rise to a strong absorption band in the range of 1200-1250 cm⁻¹. Other significant peaks include those for aromatic C-H stretching, aliphatic C-H stretching, and aromatic C=C bending vibrations.

The vapor phase IR spectrum, measured on a gaseous sample, can show sharper, more resolved peaks compared to the solid-state FTIR spectrum (often obtained using a KBr pellet), providing more detailed vibrational information. nih.govspectrabase.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ketone (C=O) | Stretching | ~1685 |

| Aromatic C-F | Stretching | ~1230 |

| Aromatic C-H | Stretching | ~3050 |

| Aliphatic C-H | Stretching | ~2960, 2875 |

| Aromatic C=C | Bending | ~1600, 1500 |

Data represents typical values and may vary based on the specific experimental conditions (e.g., KBr wafer vs. vapor phase). nih.gov

Characterization of Functional Groups

The identification of functional groups within a molecule is a primary goal of chemical analysis. For this compound, vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for this purpose. nih.govrruff.info These methods probe the vibrational modes of a molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

In the analysis of this compound, several key functional groups can be identified:

Carbonyl Group (C=O): The ketone functional group presents a strong and distinct absorption band in the FT-IR spectrum, which is one of its most recognizable features.

Para-substituted Phenyl Group: The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations and C=C ring stretching vibrations.

Carbon-Fluorine Bond (C-F): The presence of the fluorine atom attached to the aromatic ring results in a characteristic C-F stretching vibration.

Alkyl Chain: The butyryl side chain produces signals corresponding to the stretching and bending vibrations of its C-H bonds (in CH₂ groups).

To precisely assign these vibrational modes, experimental data from FT-IR and FT-Raman spectra are often compared with theoretical calculations. nih.govnih.gov Density Functional Theory (DFT) is a computational method used to calculate optimized molecular geometries and harmonic vibrational frequencies. nih.govnih.gov This combined experimental and theoretical approach allows for a more confident and detailed assignment of the observed spectral bands to specific molecular motions. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Carbon-Fluorine (C-F) | Stretching | 1100 - 1250 |

Advanced Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is a cornerstone of analytical chemistry, essential for isolating, identifying, and quantifying individual components from complex samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Research

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. preprints.org It is highly regarded for its resolution, accuracy, and efficiency, making it an indispensable tool in pharmaceutical research and quality control. preprints.orgnih.gov For a compound like this compound, HPLC is the method of choice for determining purity, quantifying yield in synthesis reactions, and analyzing its stability.

A typical HPLC analysis for this compound would employ a reversed-phase setup (RP-HPLC), which is well-suited for moderately polar compounds.

Stationary Phase: The most common stationary phases for this type of analysis are octadecyl silica (B1680970) (ODS or C18) columns, which provide a non-polar surface. nih.gov

Mobile Phase: A polar mobile phase, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, is used to elute the compound from the column. science.gov The ratio of the solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation.

Detection: Given that this compound contains a phenyl ketone chromophore, it readily absorbs ultraviolet (UV) light. Therefore, a UV-Vis detector is a highly effective and common choice for its detection and quantification. nih.gov

The method must be validated to ensure it is specific, accurate, and precise for its intended purpose. science.gov Validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Specification | Purpose |

| Instrument | High-Performance Liquid Chromatography System | To perform the separation and analysis. |

| Column | C18 (Octadecyl Silica), e.g., 4.6 x 250 mm, 5 µm | The stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | The solvent system that carries the analyte through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Detection | UV-Vis Detector at ~254 nm | To detect and quantify the analyte based on UV absorbance. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temp. | 25 °C | To ensure reproducible retention times. |

Vi. Preclinical and Mechanistic Biological Investigations of 4 Fluorobutyrophenone and Its Analogs

In Vitro Studies of Biological Activity

While the butyrophenone (B1668137) chemical scaffold is central to many pharmacologically active compounds, specific data on the direct enzyme inhibition or activation by 4'-fluorobutyrophenone is not extensively detailed in the available scientific literature. However, the broader class of butyrophenones has been studied in the context of various enzymes. For instance, some butyrophenone derivatives have been investigated for their effects on enzymes like cytochrome P450, which are involved in drug metabolism drugbank.com. Fluorescence-based enzyme activity assays represent a common methodology to screen for enzyme inhibitors and ascertain their kinetic profiles nih.govnih.gov. Such assays could be employed to systematically evaluate the inhibitory or activatory potential of this compound against a panel of relevant enzymes to fully characterize its biochemical profile.

The primary mechanism of action for many butyrophenone derivatives involves their interaction with dopamine (B1211576) receptors, particularly the D2 subtype. Haloperidol (B65202), a complex butyrophenone derivative, and its metabolite, HPTP, have been shown to bind to dopamine D1 and D2 receptors. In radioligand binding studies, the inhibition constants (Ki) for haloperidol at D1 and D2 receptors were 35.8 µM and 39.1 nM, respectively. Its metabolite, HPTP, displayed Ki values of 54.9 µM at D1 receptors and 329.8 nM at D2 receptors, indicating a lower affinity for the D2 receptor compared to the parent compound nih.gov.

Further research into butyrophenone analogs has provided more detailed receptor binding profiles. One notable analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (referred to as compound 13), has demonstrated a multi-receptor binding profile. This compound exhibits significant affinity for various dopamine and serotonin (B10506) receptor subtypes, which is a characteristic feature of atypical antipsychotic agents nih.govmdpi.com. The binding affinities (Ki) of this analog are summarized in the table below.

| Receptor | Ki (nM) |

| Dopamine D1 | 255 |

| Dopamine D2 | 14.6 |

| Dopamine D3 | 10.3 |

| Dopamine D4 | 9.4 |

| Serotonin 5-HT1A | 11.2 |

| Serotonin 5-HT2A | 2.1 |

| Serotonin 5-HT2C | 15.6 |

| Serotonin 5-HT6 | 37.0 |

| Serotonin 5-HT7 | 25.0 |

| Data sourced from Ablordeppey et al. (2008). nih.govmdpi.com |

Additionally, studies on other butyrophenone derivatives like droperidol (B1670952) and haloperidol have indicated their ability to inhibit reactions mediated by D-type serotonin receptors in rabbit aorta preparations nih.gov.

In Vivo Animal Model Research

The pharmacokinetic profiles of butyrophenone derivatives can exhibit considerable variability. For instance, the oral bioavailability of haloperidol ranges from 60 to 65% nih.gov. There is significant interindividual variation in plasma concentrations and other pharmacokinetic parameters of haloperidol, which may be partly attributed to its metabolism nih.gov.

Pharmacodynamic studies in animal models are crucial for assessing the in vivo efficacy of new compounds. The butyrophenone analog, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (compound 13), has been evaluated in a mouse model for its ability to inhibit apomorphine-induced stereotypy, a behavior indicative of dopamine D2 receptor antagonism. The study determined the median effective dose (ED50) for this compound, providing a measure of its in vivo potency.

| Compound | ED50 (μmole/kg) |

| Compound 13 | 35.8 |

| Clozapine (B1669256) | 42.4 |

| Haloperidol | 0.07 |

| Data sourced from Ablordeppey et al. (2008). nih.govmdpi.com |

These findings suggest that while being less potent than haloperidol, compound 13 has a potency comparable to that of clozapine in this particular assay.

The distribution of butyrophenone derivatives throughout the body is a key factor in their pharmacological and toxicological profiles. A study investigating the excretion and metabolism of haloperidol and nine other related butyrophenone derivatives in Wistar rats provided insights into their disposition nih.gov. Such studies often involve the use of radiolabeled compounds to trace their presence in various tissues and excreta. For example, the distribution of radiolabeled peptides has been studied in rats to understand their renal uptake, with organ uptake measured as a percentage of the injected activity per gram of tissue nih.gov. While specific tissue distribution data for this compound was not found, the methodologies from these related studies could be applied to determine its distribution profile, particularly its ability to cross the blood-brain barrier and accumulate in the central nervous system, which is critical for its potential neuroleptic activity.

Evaluation of Neuroleptic and Antipsychotic Effects

The this compound scaffold is a cornerstone in the development of a major class of antipsychotic medications. While this compound itself is not typically used as a therapeutic agent, its structural framework is integral to numerous potent neuroleptic drugs. The antipsychotic activity of these compounds is well-established, with effects largely attributed to their potent antagonism of dopamine receptors in the central nervous system. youtube.comlitfl.com

The introduction of haloperidol, a quintessential this compound derivative, in the 1960s provided a critical alternative to phenothiazines for treating psychosis. youtube.com Analogs derived from this parent structure, such as haloperidol, droperidol, and bromperidol (B1667933), are widely recognized for their efficacy in managing the positive symptoms of schizophrenia, including hallucinations and delusions. wikipedia.orgpatsnap.comdrugbank.com These first-generation or "typical" antipsychotics function primarily by reducing the overactive dopaminergic transmission in the mesolimbic pathway. patsnap.com

Modern research continues to explore novel butyrophenone analogs to refine therapeutic profiles. For instance, a recently synthesized diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, has demonstrated a promising multi-receptor binding profile. nih.gov In preclinical animal models, this compound showed efficacy comparable to the atypical antipsychotic clozapine, suggesting that the this compound backbone remains a valuable template for developing new antipsychotic agents. nih.gov

Biochemical Pathways and Molecular Targets

Elucidation of Mechanism of Action at a Molecular Level

The therapeutic effects and side effects of this compound analogs are primarily mediated by their interaction with specific neurotransmitter receptors at a molecular level. The principal mechanism of action for the antipsychotic effect of this class is the potent antagonism of dopamine D2 receptors in the central nervous system. litfl.compatsnap.com In conditions like schizophrenia, an overactivity of dopaminergic pathways is thought to contribute to positive symptoms, and by blocking D2 receptors, these drugs reduce this excessive neurotransmission. patsnap.com

Structural biology studies have provided high-resolution insights into this interaction. The crystal structure of the human D2 receptor in complex with the butyrophenone derivative spiperone (B1681076) reveals that the compound binds deep within the receptor's orthosteric pocket. nih.gov This binding physically obstructs the receptor, preventing its activation by the endogenous ligand, dopamine.

Serotonin (5-HT) receptors: Antagonism at 5-HT2A receptors is a key feature of "atypical" antipsychotics and is thought to contribute to efficacy against negative symptoms and a lower risk of EPS. Some butyrophenones also show affinity for this receptor. patsnap.comnih.gov

Alpha-adrenergic receptors: Blockade of α1-adrenergic receptors can lead to side effects such as orthostatic hypotension. litfl.com

Histamine (B1213489) H1 receptors: Antagonism at H1 receptors is associated with sedative effects. litfl.com

Muscarinic receptors: Blockade of muscarinic M1 receptors can cause anticholinergic side effects like dry mouth and constipation. litfl.com

The specific affinity of each analog for these different receptors determines its classification as a "typical" or "atypical" antipsychotic and its unique balance of therapeutic efficacy and side effect liabilities. nih.gov

Role of Halogen Atoms in Binding Affinity and Selectivity

The presence and position of halogen atoms on the this compound structure are critical determinants of its pharmacological activity. Structure-activity relationship (SAR) studies have consistently shown that a halogen substituent on the phenyl ring is crucial for high-affinity binding to the dopamine D2 receptor. youtube.com

Specifically, the fluorine atom at the para-position (4'-position) of the phenyl ring is considered optimal for antipsychotic activity within the butyrophenone class. youtube.com This specific substitution is a hallmark of many potent and widely used neuroleptics, including haloperidol and bromperidol. Structural studies of the D2 receptor bound to spiperone show that the p-fluorophenyl ring inserts into a specific hydrophobic cleft created by amino acid residues within the receptor's binding pocket. nih.gov This interaction is vital for anchoring the ligand and achieving high-affinity antagonism.

The type of halogen also influences activity. For example, bromperidol contains a bromine atom on its piperidine (B6355638) ring system in addition to the fluorine on the phenyl ring. patsnap.comdrugbank.com Furthermore, the compound 4-Chloro-4'-fluorobutyrophenone (B134399), which features a chlorine atom on the butyryl chain and a fluorine on the phenyl ring, is a key synthetic intermediate for many of the most potent butyrophenone antipsychotics, highlighting the importance of specific halogenation patterns in achieving the desired pharmacological profile. ganeshremedies.com

Metabolomic Studies and metabolite Identification

Metabolomic studies are essential for understanding the biotransformation of this compound-based drugs in the body. The metabolism of these compounds can produce various metabolites, some of which may be pharmacologically active or contribute to side effects. nih.gov

Intriguingly, this compound itself has been identified as a human metabolite of the antipsychotic drug bromperidol. nih.gov This indicates that the butyrophenone structure can be formed in vivo through the metabolic breakdown of a larger parent molecule.

The metabolism of haloperidol, the most studied drug in this class, occurs primarily in the liver and involves several key pathways. litfl.comnih.gov One major route is oxidative N-dealkylation, which cleaves the bond between the propyl chain and the piperidine nitrogen. This process results in the formation of β-(p-fluorobenzoyl)propionic acid . nih.gov Another significant pathway is the reduction of the ketone group to form a secondary alcohol, resulting in reduced haloperidol , which is an active metabolite. nih.gov

More complex biotransformations can also occur. Studies have identified a pyridinium (B92312) metabolite of haloperidol (HP+), which is formed through dehydration of the piperidine ring followed by oxidation. nih.govnih.gov The formation of such potentially toxic metabolites has been hypothesized to contribute to the long-term extrapyramidal side effects associated with haloperidol, leading researchers to design new analogs that avoid these metabolic pathways. nih.gov Modern techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) are critical for identifying and quantifying these various metabolites in biological samples. nih.gov

Vii. Future Directions and Research Opportunities for 4 Fluorobutyrophenone

Development of Novel Derivatization Strategies

The core structure of 4'-Fluorobutyrophenone is a versatile scaffold amenable to a wide array of chemical modifications. Future research will likely focus on creating novel derivatives to explore new biological activities and optimize existing ones.

One promising direction is the synthesis of new analogues by modifying the butyrophenone (B1668137) side chain. For instance, the introduction of different cyclic amines at the terminal position of the butyl chain can lead to compounds with altered receptor binding profiles. An example of this is the synthesis of a diazepane analogue of haloperidol (B65202), which resulted in a compound with a multi-receptor binding profile, suggesting potential as an atypical antipsychotic with a potentially improved side-effect profile. nih.gov

Another strategy involves the modification of the piperidine (B6355638) ring, as demonstrated in a patent describing the synthesis of 4-(4-hydroxypiperidino)-4'-fluorobutyrophenones. google.com In this series, various substituents were introduced on the piperidine ring to create a new class of butyrophenone derivatives. google.com

Furthermore, the exploration of bioisosteric replacements for the ketone functional group or the fluorophenyl moiety could yield derivatives with improved metabolic stability or novel pharmacological properties. For example, fluoro-substituted 3,4-dihydroquinazoline derivatives have been synthesized as a bioisosteric strategy to enhance metabolic stability and have been evaluated for cytotoxic and analgesic effects. nih.gov The synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs for antiviral activity also highlight the potential of exploring derivatives of fluorine-containing compounds for a wider range of therapeutic applications. rsc.org

These derivatization strategies could lead to the discovery of new chemical entities with applications beyond the traditional scope of butyrophenones.

Advanced Computational Chemistry and Molecular Modeling Studies

In silico methods are becoming indispensable tools in modern drug discovery, and their application to this compound and its derivatives holds considerable promise. Advanced computational chemistry and molecular modeling can accelerate the design and development of new compounds with enhanced efficacy and safety profiles.

Molecular docking studies can be employed to predict the binding affinities and modes of interaction of novel this compound derivatives with various biological targets. This approach has been successfully used for other fluorine-containing compounds, such as fluoro flavone (B191248) analogues, to explore their potential as anticancer agents by docking them with protein kinases like Aurora Kinase B. nih.gov Similarly, the anticancer potential of fluoroaniline (B8554772) derivatives of hydroxybenzoquinone and hydroxynaphthoquinone has been investigated through molecular docking against the B-raf protein. nih.gov

In addition to predicting biological activity, computational models can also forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. The in silico design of a flavone derivative, 6-fluoro-4'-hydroxy-3',5'-dimetoxyflavone, led to the synthesis of a compound with a greater anti-human cytomegalovirus effect than the existing drug ganciclovir, demonstrating the power of this approach. nih.gov The drug-likeness and ADMET properties of N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) derivatives have also been predicted using computational tools to identify promising anticancer drug candidates. unair.ac.id

These computational approaches can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Exploration of New Therapeutic Applications Beyond Existing Profiles

While the primary therapeutic application of butyrophenone derivatives has been in the treatment of psychosis, the structural features of this compound suggest that its derivatives could be active against a broader range of diseases. Future research should focus on screening libraries of this compound derivatives against a diverse array of biological targets.

Recent studies on other fluorine-containing heterocyclic compounds have revealed their potential in various therapeutic areas. For example, fluoro-substituted 3,4-dihydroquinazoline derivatives have been investigated for their cytotoxic and analgesic effects. nih.gov Similarly, fluoroaniline derivatives of naturally occurring quinones have been synthesized and evaluated for their anticancer activity against melanoma. nih.gov The anticancer potential of N-benzoyl-N'-(4-fluorophenyl) thiourea derivatives has also been explored, with some compounds predicted to have good pharmacokinetics and low toxicity. unair.ac.id

These findings suggest that derivatives of this compound could be promising candidates for development as anticancer agents, analgesics, or treatments for other conditions. High-throughput screening of a diverse library of this compound derivatives against a panel of cancer cell lines or a battery of receptors and enzymes associated with pain and inflammation could uncover novel therapeutic leads.

Translational Research from Preclinical Findings to Clinical Potential

The journey of a new drug from the laboratory to the clinic is a long and complex process, and translational research plays a critical role in bridging the gap between preclinical findings and clinical applications. For novel derivatives of this compound that show promise in initial screenings, a robust preclinical development program will be essential to assess their potential for clinical success.

This will involve comprehensive in vitro and in vivo studies to evaluate the efficacy, safety, and pharmacokinetic profile of the lead compounds. For instance, a diazepane analogue of haloperidol was evaluated in mouse and rat models to assess its efficacy and its propensity to elicit catalepsy, a common side effect of typical antipsychotics. nih.gov The preclinical evaluation of 4-[18F]fluoroprolines in mice to determine their metabolism and uptake in tumors provides a relevant example of the types of studies that would be necessary for potential diagnostic or therapeutic agents. nih.gov